molecular formula C10H16N2O B13272061 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine

5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine

Cat. No.: B13272061
M. Wt: 180.25 g/mol
InChI Key: WDSNUTKEJGMZLW-UHFFFAOYSA-N
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Description

5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol This compound is characterized by a pyridine ring substituted with an amine group at the 2-position and an alkoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate alkylating agent. One common method is the alkylation of 2-aminopyridine with 3-methyl-2-butanol in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine and alkoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with oxidized functional groups, while reduction may produce reduced amine derivatives.

Scientific Research Applications

5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Methylbutan-2-yl)oxy]pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-(3-methylbutan-2-yloxy)pyridin-2-amine

InChI

InChI=1S/C10H16N2O/c1-7(2)8(3)13-9-4-5-10(11)12-6-9/h4-8H,1-3H3,(H2,11,12)

InChI Key

WDSNUTKEJGMZLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CN=C(C=C1)N

Origin of Product

United States

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